3-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(4-thiophen-2-ylbenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-15-10-23-17(22)19(15)13-8-18(9-13)16(21)12-5-3-11(4-6-12)14-2-1-7-24-14/h1-7,13H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOCSHJMZZVKLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)N4C(=O)COC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The benzoyl group is then introduced through Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
The azetidine ring is formed via cyclization reactions, often involving the use of azetidinone intermediates. The final step involves the formation of the oxazolidine-2,4-dione moiety, which can be achieved through cyclization reactions involving amino acids or their derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for improved reaction control and scalability, as well as the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and thiophene moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the benzoyl group can produce benzyl derivatives.
Scientific Research Applications
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The thiophene ring and benzoyl group may play a role in binding to these targets, while the azetidine and oxazolidine-2,4-dione moieties could influence the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, have shown significant pharmacological activity.
Azetidinones: These compounds are known for their antimicrobial properties and are used in the synthesis of β-lactam antibiotics.
Oxazolidinones: This class of compounds includes antibiotics like linezolid, which are effective against Gram-positive bacteria.
Uniqueness
What sets 3-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
Biological Activity
3-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione is a synthetic compound with a complex structure that includes an oxazolidine ring, azetidine moiety, and thiophene group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The unique combination of functional groups suggests diverse interactions with biological targets, making it a candidate for further research.
Chemical Structure and Properties
The molecular formula of this compound is C17H14N2O4S. The compound features:
- Azetidine Ring : A four-membered heterocyclic structure known for its presence in various bioactive compounds.
- Oxazolidine Moiety : Commonly associated with antibacterial activity.
- Thiophene Group : Enhances the compound's pharmacological properties due to its electron-rich nature.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Anticancer Activity : Similar azetidine derivatives have shown effectiveness as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.
- Antimicrobial Properties : The presence of the thiophene ring may enhance the compound's interaction with microbial targets, potentially leading to effective antimicrobial agents.
Anticancer Activity
Research indicates that compounds containing azetidine rings exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives with similar structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 1.27 | Induces apoptosis |
| Compound B | A549 | 1.50 | Inhibits cell proliferation |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by its structural features. Thiophene derivatives have been shown to possess significant antibacterial properties against various strains.
Case Studies and Research Findings
- Study on Apoptosis Induction : A study evaluated the effects of azetidine derivatives on MCF-7 breast cancer cells. The results indicated that these compounds could significantly reduce cell viability through apoptosis pathways by modulating key signaling molecules such as AKT and mTOR .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiophene-containing compounds. Results demonstrated that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Azetidine ring formation : Reacting 4-(thiophen-2-yl)benzoyl chloride with azetidine precursors under anhydrous conditions (e.g., dichloromethane, triethylamine as a base) .
- Oxazolidine-2,4-dione incorporation : Cyclization via isothiocyanate intermediates or Knoevenagel condensation, using catalysts like diisopropyl ethyl ammonium acetate (DIPEAc) for improved yields .
- Purification : Chromatography (silica gel or HPLC) and crystallization (ethanol/water mixtures) .
- Data : Yields range from 45–70% depending on reaction optimization (e.g., microwave-assisted synthesis enhances rates by 30% ).
Q. How is the molecular structure of this compound confirmed?
- Techniques :
- X-ray crystallography : Resolves planarity of the oxazolidine-2,4-dione core and azetidine-thiophene conformation .
- NMR spectroscopy : Key signals include δ 4.5–5.0 ppm (azetidine CH₂), δ 7.2–8.1 ppm (thiophene/aromatic protons), and δ 170–175 ppm (carbonyl carbons) .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 413.3 (calculated) confirms the formula C₁₉H₁₄N₂O₄S .
Q. What preliminary biological activities are associated with this compound?
- Antimicrobial potential : Structural analogs inhibit bacterial transpeptidases (IC₅₀ = 2–8 µM), akin to β-lactams .
- Metabolic regulation : Thiazolidinedione derivatives activate PPAR-γ (EC₅₀ = 0.5–1.2 µM), suggesting antidiabetic relevance .
- Neuropharmacology : Azetidine-containing compounds exhibit orexin receptor antagonism (Kᵢ = 15–50 nM), implicating sleep/appetite modulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent analysis :
- Thiophene vs. isoxazole : Electron-withdrawing groups (e.g., thiophene) enhance protease inhibition (e.g., HLE inhibition IC₅₀ = 0.8 µM vs. 3.5 µM for isoxazole) .
- Azetidine modifications : Bulky substituents (e.g., trifluoromethoxy) improve metabolic stability (t₁/₂ > 6 hours in microsomes) .
- Table : Substituent effects on PPAR-γ activation
| Substituent at R₁ | PPAR-γ EC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|
| Thiophen-2-yl | 0.9 | 0.12 |
| 4-Fluorophenyl | 1.5 | 0.08 |
| 3-Trifluoromethyl | 0.7 | 0.05 |
Q. How can computational methods predict binding modes with target receptors?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with PPAR-γ or orexin receptors. Key findings:
- Hydrogen bonding : Oxazolidine-2,4-dione carbonyls with Arg288 (PPAR-γ) .
- π-π stacking : Thiophene ring with Phe315 (OX1 receptor) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
Q. How to resolve contradictions in reported inhibitory activity across studies?
- Case example : Discrepancies in HLE inhibition (IC₅₀ = 0.8–5.0 µM) arise from assay conditions (pH, substrate concentration) .
- Methodological adjustments :
- Standardize assays : Use 50 mM Tris-HCl (pH 7.4), 0.1% Triton X-100 .
- Control for chirality : Enantiomeric purity (>98% ee) via chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
